molecular formula C21H20N2O4S B383141 Methyl 4-(4-(benzoyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 367907-65-1

Methyl 4-(4-(benzoyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B383141
CAS No.: 367907-65-1
M. Wt: 396.5g/mol
InChI Key: RIBUWWKSMWATLH-UHFFFAOYSA-N
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Description

Methyl 4-(4-(benzoyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(benzoyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the benzoyloxyphenyl group, and the final esterification to form the methyl ester. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(benzoyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Methyl 4-(4-(benzoyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions or cellular processes.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(benzoyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzoyloxyphenyl group may interact with hydrophobic pockets in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid residues. The sulfur atom can also participate in redox reactions, potentially modulating the activity of enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 4-(4-(benzoyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:

    Benzimidazole derivatives: These compounds also contain a benzene ring fused to a nitrogen-containing ring and have various biological activities.

    Pyrimidine derivatives: Compounds with a pyrimidine ring structure, which are common in nucleic acids and have significant biological importance.

    Sulfur-containing heterocycles: Compounds that contain sulfur atoms within a heterocyclic ring, which can have unique chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

IUPAC Name

methyl 6-(4-benzoyloxyphenyl)-3,4-dimethyl-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-13-17(20(25)26-3)18(22-21(28)23(13)2)14-9-11-16(12-10-14)27-19(24)15-7-5-4-6-8-15/h4-12,18H,1-3H3,(H,22,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBUWWKSMWATLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1C)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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